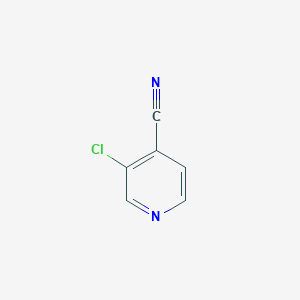

3-Chloro-4-cyanopyridine

Overview

Description

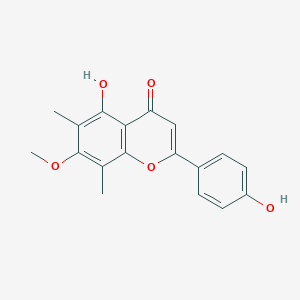

3-Chloro-4-cyanopyridine is an organic compound with the chemical formula C6H3ClN2. It appears as a white to light yellow crystalline powder with a faint odor. The basic structure of this compound consists of a pyridine ring with a chlorine atom and a cyano group attached to it . This compound is sparingly soluble in water and is primarily used in the synthesis of various pharmaceutical and agrochemical compounds .

Mechanism of Action

Target of Action

3-Chloro-4-cyanopyridine is a pyridine derivative that is primarily used in laboratory organic synthesis processes

Mode of Action

It’s known to be used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (the nucleophile) with a halide or pseudohalide (the electrophile) in the presence of a palladium catalyst .

Biochemical Pathways

As a reagent in the suzuki–miyaura cross-coupling reaction, it can contribute to the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the final product .

Result of Action

Its primary use is as a reagent in organic synthesis, contributing to the formation of desired pharmaceutical or agrochemical compounds . The effects of these resulting compounds would depend on their specific structures and functions.

Action Environment

The action of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, its use in the Suzuki–Miyaura cross-coupling reaction requires specific conditions, such as the presence of a palladium catalyst . Additionally, its stability and efficacy can be affected by storage conditions .

Biochemical Analysis

Biochemical Properties

3-Chloro-4-cyanopyridine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that a fungus named Fusarium proliferatum ZJB-09150 possesses nitrile-converting enzymes that show high activity towards this compound . These enzymes, including nitrilase and nitrile hydratase, are capable of converting nitriles to corresponding acids or amides .

Cellular Effects

The effects of this compound on cells are primarily related to its interactions with enzymes and other biomolecules. For example, the nitrile-converting enzymes in Fusarium proliferatum ZJB-09150, which interact with this compound, are induced by ε-caprolactam . This interaction can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with nitrile-converting enzymes. These enzymes, including nitrilase and nitrile hydratase, are capable of converting nitriles to corresponding acids or amides . The nitrilase enzyme shows high activity towards this compound and is active within a pH range of 3.0–12.0 and a temperature range from 25 to 65 °C .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, under optimized reaction conditions, 60 mM this compound was converted to nicotinic acid in 15 minutes . This indicates that this compound has a significant impact on cellular function over time.

Metabolic Pathways

It is known that this compound can be converted to nicotinic acid, a process that involves the action of nitrile-converting enzymes .

Preparation Methods

3-Chloro-4-cyanopyridine can be synthesized through several methods. One common synthetic route involves the reaction of 4-cyanopyridine N-oxide with phosphorus oxychloride (POCl3) at elevated temperatures. The reaction mixture is heated to 80°C, then to 100°C, and aged for 24 hours. After cooling, the mixture is added to a pH 7 buffer to obtain the desired product .

Another method involves the use of 2,2,6,6-tetramethylpiperidine and n-butyllithium in tetrahydrofuran (THF) at low temperatures. The reaction mixture is cooled to -80°C, and carbon tetrachloride (C2Cl6) is added. The mixture is then allowed to warm to room temperature, quenched with ammonium chloride solution, and extracted with ethyl acetate to yield this compound .

Chemical Reactions Analysis

3-Chloro-4-cyanopyridine undergoes various chemical reactions, including substitution, reduction, and coupling reactions.

-

Substitution Reactions: : It can react with nucleophiles such as amines and thiols to form substituted pyridine derivatives. For example, it reacts with mercapto-acetic acid methyl ester in the presence of potassium carbonate to form the corresponding thioether .

-

Reduction Reactions: : The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

-

Coupling Reactions: : It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction is catalyzed by palladium and requires a base such as potassium carbonate .

Scientific Research Applications

3-Chloro-4-cyanopyridine has a wide range of applications in scientific research:

-

Pharmaceuticals: : It is used as a building block in the synthesis of various pharmaceutical compounds. Its chemical reactivity allows for the formation of specific drug molecules .

-

Agrochemicals: : It serves as a precursor for the synthesis of agricultural chemicals. Its chemical properties enable the creation of effective agrochemical products .

-

Antiproliferative Activity: : Research has shown that derivatives of this compound exhibit antiproliferative activity against certain cancer cell lines, making it a potential candidate for anticancer drug development .

Comparison with Similar Compounds

3-Chloro-4-cyanopyridine can be compared with other similar compounds such as 2-Chloro-4-cyanopyridine and 3-Chloroisonicotinonitrile. These compounds share similar structural features but differ in the position of the chlorine and cyano groups on the pyridine ring. The unique positioning of these groups in this compound contributes to its specific chemical reactivity and applications .

Similar Compounds

- 2-Chloro-4-cyanopyridine

- 3-Chloroisonicotinonitrile

- 4-Cyanopyridine

Properties

IUPAC Name |

3-chloropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLJPPBGJVCFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443311 | |

| Record name | 3-Chloro-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68325-15-5 | |

| Record name | 3-Chloro-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of 3-chloro-4-cyanopyridine described in the research?

A1: The research highlights an unexpected regioselectivity in the chlorination of 4-cyanopyridine N-oxide. [] While chlorination at the 2-position is typically expected, this reaction predominantly yields this compound. This discovery suggests a unique reaction mechanism involving chloride attack at the 4-position. []

Q2: What is the proposed mechanism for this unexpected synthesis?

A2: While the abstract doesn't delve into the specifics of the proposed mechanism, it indicates that the key feature is a chloride attack at the 4-position of the 4-cyanopyridine N-oxide. [] This implies a departure from typical electrophilic aromatic substitution patterns and suggests further investigation into the intermediates and transition states involved.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,4-diacetyloxy-5-(2,6-dioxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B17814.png)

![1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one](/img/structure/B17825.png)